

Comparative study of Kekulene and Coronene's aromatic properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Kekulene
Cat. No.:	B1237765

[Get Quote](#)

A Comparative Study of Aromaticity: Kekulene vs. Coronene

A deep dive into the electronic structures and aromatic properties of two fascinating polycyclic aromatic hydrocarbons.

Kekulene and Coronene, two emblematic polycyclic aromatic hydrocarbons (PAHs), have long captivated the scientific community due to their unique structures and electronic properties. While both are comprised of fused benzene rings, their arrangement imparts distinct differences in their aromatic character, a fundamental concept in organic chemistry with profound implications for molecular stability and reactivity. This guide provides an objective comparison of the aromatic properties of **Kekulene** and Coronene, supported by experimental and theoretical data, to aid researchers, scientists, and drug development professionals in understanding these intriguing molecules.

Probing Aromaticity: A Tale of Two Structures

The nature of π -electron delocalization in **Kekulene** has been a subject of extensive debate.^[1] ^[2] Two primary models have been proposed: the "superaromatic" or "annulenoid" model, which envisions two concentric aromatic rings with 18 and 30 π -electrons, and the "Clar" model, which posits a structure of six distinct benzenoid sextets connected by non-aromatic bridges.^[1] ^[3] In contrast, Coronene's aromaticity is more straightforward, often described by a set of three mobile Clar sextets.^[4]^[5]

Recent experimental and computational studies, including single-molecule atomic force microscopy, have provided strong evidence in favor of the Clar model for **Kekulene**.^{[6][7][8]} This model suggests a significant degree of bond localization, where the π -electrons are not fully delocalized across the entire macrocycle.^[6] This is in contrast to the more uniform delocalization expected in a truly "superaromatic" system.

Quantitative Comparison of Aromatic Properties

To objectively compare the aromatic properties of **Kekulene** and Coronene, several key experimental and computational metrics are employed. These include Nucleus-Independent Chemical Shift (NICS) values, bond length analysis, and resonance energies.

Property	Kekulene (C ₄₈ H ₂₄)	Coronene (C ₂₄ H ₁₂)	Benzene (C ₆ H ₆) (for reference)
Molecular Formula	C ₄₈ H ₂₄	C ₂₄ H ₁₂	C ₆ H ₆
Molar Mass (g/mol)	600.72	300.36	78.11
Symmetry	D ₃ h (approximately) ^[1]	D ₆ h	D ₆ h
Calculated HOMO-LUMO Gap (eV)	3.55 ^[6]	~3.5	~5.0
Resonance Energy per π -electron (REPE) (kcal/mol)	Varies by calculation method	4.2 ^[5]	3.6 ^[5]

Table 1: General Properties of **Kekulene** and Coronene.

Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method used to assess the aromaticity of a ring system. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Ring	Kekulene NICS(0) (ppm)	Coronene NICS(0) (ppm)
Central Ring	-	Weakly aromatic to non-aromatic[9]
Outer Benzene Rings	Varies, consistent with Clar model	Aromatic[9]

Table 2: Comparison of NICS(0) values for **Kekulene** and Coronene. Note: Specific NICS values for **Kekulene**'s individual rings are highly dependent on the computational method and the specific ring being analyzed, reflecting its complex electronic structure. One study calculated NICS(0) values for **Kekulene** at the GIAO/B3LYP/3-21G level of theory.[10]

Bond Length Analysis

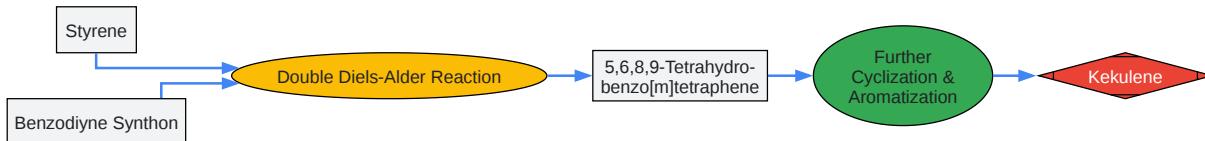
The degree of bond length alternation can provide insights into the extent of π -electron delocalization. Aromatic systems tend to have more uniform bond lengths, whereas systems with localized double and single bonds exhibit greater bond length alternation.

X-ray diffraction and computational studies have revealed a significant degree of bond length alternation in **Kekulene**, supporting the Clar model with its distinct aromatic sextets and connecting olefinic bridges.[1][6] The peripheral C(H)–C(H) bonds in **Kekulene** have been shown to have the highest bond order.[6] In contrast, while Coronene also exhibits some bond length variation, it is generally less pronounced than in **Kekulene**, consistent with a more delocalized system.

Experimental Methodologies

Synthesis of Kekulene

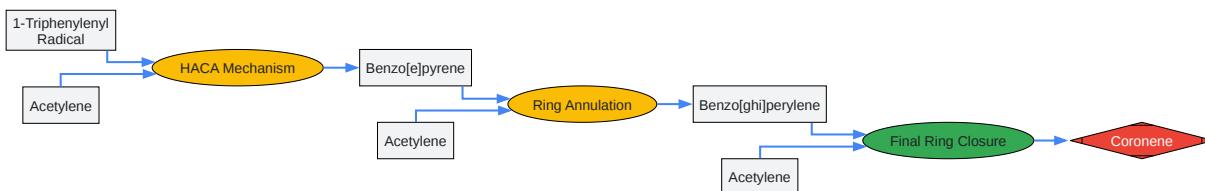
The synthesis of **Kekulene** is a challenging multi-step process. An improved synthetic route reported in 2019 involves the construction of a key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene, via a double Diels-Alder reaction.[6][7]

[Click to download full resolution via product page](#)

Caption: Improved synthetic workflow for **Kekulene**.

Gas-Phase Synthesis of Coronene

Coronene can be synthesized in the gas phase through a series of radical-mediated ring annulation reactions.[11][12] This process is relevant to understanding the formation of PAHs in combustion and astrophysical environments.[12]

[Click to download full resolution via product page](#)

Caption: Gas-phase synthesis pathway to Coronene.

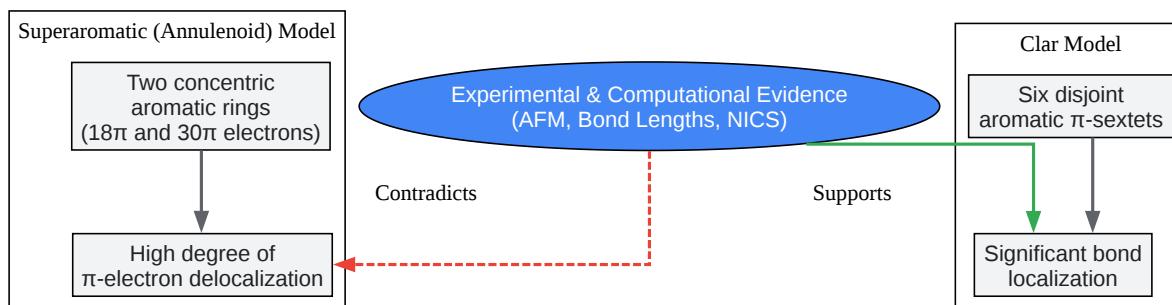
Nucleus-Independent Chemical Shift (NICS) Calculation Protocol

NICS values are typically calculated using quantum chemistry software packages. The general protocol is as follows:

- Geometry Optimization: The molecular structure of interest (e.g., **Kekulene** or Coronene) is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311G**.
- Magnetic Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated at specific points in space, typically at the geometric center of each ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this step.
- NICS Value Determination: The NICS value is the negative of the isotropic magnetic shielding value at the specified point.

Logical Relationship: Aromaticity Models of Kekulene

The debate over **Kekulene**'s aromaticity can be visualized as a comparison between two competing models.



[Click to download full resolution via product page](#)

Caption: Competing aromaticity models for **Kekulene**.

Conclusion

The comparative study of **Kekulene** and Coronene reveals fascinating nuances in the concept of aromaticity in large PAHs. While Coronene exhibits a more classical form of aromaticity with delocalized π -electrons across its fused ring system, **Kekulene**'s aromatic character is best described by Clar's model, featuring localized aromatic sextets. This distinction is supported by a range of experimental and computational data, including NICS values and bond length analysis. Understanding these differences is crucial for predicting the reactivity, stability, and potential applications of these and other complex aromatic systems in materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kekulene - Wikipedia [en.wikipedia.org]
- 2. Kekulene: On-Surface Synthesis, Orbital Structure, and Aromatic Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Coronene - Wikipedia [en.wikipedia.org]
- 5. Coronene [chemeurope.com]
- 6. Revisiting Kekulene: Synthesis and Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mystery of whether or not kekulene is superaromatic unravelled after 41 years | Research | Chemistry World [chemistryworld.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gas-Phase Synthesis of Coronene - ChemistryViews [chemistryviews.org]

- To cite this document: BenchChem. [Comparative study of Kekulene and Coronene's aromatic properties.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1237765#comparative-study-of-kekulene-and-coronene-s-aromatic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com